1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid
Description
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrrole rings
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-14(5-7(6)10(15)16)9-3-2-8(11)12-13-9/h2-5H,1H3,(H,15,16) |
InChI Key |
DHYAIDNDUTYMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrrole derivative. One common method involves the use of 3-chloro-6-hydrazinopyridazine, which reacts with β-ketonitriles under reflux in ethanol to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various substituted pyridazines, N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against a range of bacteria and fungi, making them potential candidates for antibiotic development .
Antioxidant Properties
The compound has been assessed for its antioxidant capabilities. In vitro studies reveal that certain derivatives possess strong free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory effects of this compound. Research involving animal models has demonstrated that it can reduce inflammation markers, suggesting potential use in treating conditions like arthritis .
Cancer Treatment
Preliminary studies suggest that 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid may have anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study B | Antioxidant Activity | Found to have higher antioxidant capacity than ascorbic acid in DPPH assays. |
| Study C | Anti-inflammatory Effects | Reduced paw edema in murine models of inflammation significantly compared to control groups. |
| Study D | Cancer Research | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like adenine deaminase, thereby affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl(phenyl)methanone
- 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate
- 6-Chloropyridazin-3-yl derivatives
Uniqueness
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridazine and pyrrole rings, which confer distinct chemical and biological properties
Biological Activity
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a chlorinated pyridazine moiety, which is known to influence its biological properties. The molecular formula is with a molecular weight of approximately 237.64 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds similar to 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant inhibitory effects against drug-resistant bacterial strains by targeting bacterial gyrase and topoisomerase enzymes .
- Anti-inflammatory Effects : Studies have demonstrated that pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, certain fused pyrroles have been shown to inhibit IL-1β and TNF-α levels significantly .
- Cytotoxicity : Some derivatives display cytotoxic effects against cancer cell lines, making them candidates for further investigation as anticancer agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole and pyridazine rings can significantly enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Chlorination at position 6 | Increases antibacterial potency |
| Methyl substitution at position 4 | Enhances anti-inflammatory properties |
| Variations in the carboxylic acid group | Alters solubility and bioavailability |
Case Study 1: Antibacterial Activity
In a recent study, 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of similar compounds in a carrageenan-induced paw edema model in rats. The results indicated that compounds structurally related to 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid reduced swelling by approximately 30% at a dosage of 50 mg/kg compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
